2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-6-4-5-7-22(16)28-23(30)15-29-14-21(24(31)18-9-11-19(33-3)12-10-18)25(32)20-13-8-17(2)27-26(20)29/h4-14H,15H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSPOKQIFHTDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(o-tolyl)acetamide is a derivative of naphthyridine and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes various research findings to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound consists of a naphthyridine core substituted with a methoxybenzoyl group and an o-tolyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In studies evaluating antibacterial activity against various Gram-positive and Gram-negative bacteria, the compound demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.045 mg/mL.
- Minimum Bactericidal Concentration (MBC) values between 0.008 and 1.2 mg/mL.
The most notable antibacterial activity was observed against Enterobacter cloacae and Escherichia coli, with MIC values as low as 0.004 mg/mL for the former .
Table 1: Antibacterial Activity of Naphthyridine Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 1 | 0.015 | 0.030 | B. cereus |
| Compound 2 | 0.015 | 0.060 | S. aureus |
| Compound 3 | 0.004 | 0.008 | E. cloacae |
| Compound 4 | 0.045 | 0.120 | E. coli |
Antifungal Activity
In addition to antibacterial effects, the compound also exhibited antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, indicating a broad spectrum of efficacy . The most sensitive fungal species identified was Trichoderma viride, while Aspergillus fumigatus showed resistance.
Anticancer Potential
Recent studies have explored the anticancer properties of naphthyridine derivatives, including this compound. In vitro evaluations demonstrated cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.3 |
| A549 | 10.7 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of specific substituents on the naphthyridine ring significantly influences biological activity. For instance, the methoxy group enhances lipophilicity, which may improve cell membrane permeability and consequently increase antimicrobial potency .
Case Studies
A recent case study focused on the synthesis and evaluation of related naphthyridine compounds showcased their mechanism of action through inhibition of bacterial cell wall synthesis and disruption of fungal cell membranes . These findings suggest that compounds like This compound could be developed into effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
